3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine
Description
Properties
IUPAC Name |
5-(4-phenylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNPUUUDKHRGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270164 | |
| Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208519-16-8 | |
| Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Group Introduction via Cross-Coupling Reactions
The biphenyl moiety is typically introduced through Suzuki-Miyaura or Heck couplings. For example, 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole was synthesized using a ligandless palladium-catalyzed Heck reaction with tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst and cesium carbonate as a base. This method achieved a 45% yield after column chromatography, demonstrating the feasibility of palladium-mediated couplings for biphenyl integration.
Pyrazole Ring Formation via Cyclocondensation
Pyrazole synthesis often involves cyclocondensation of hydrazines with 1,3-diketones or enaminones. In a related patent, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine was prepared by cyclizing a precursor with Lawesson’s reagent, followed by deprotection and purification. Analogous strategies could apply to this compound by substituting phenylhydrazine with biphenyl-substituted hydrazines.
Amination at the 5-Position
Introducing the amine group at the pyrazole’s 5-position may involve nucleophilic substitution or reduction of nitro intermediates. For instance, the patent employed deprotection of a Boc-protected amine using hydrobromic acid, yielding a hydrobromide salt with 90% purity after recrystallization.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalyst and Reagent Selection
-
Palladium Catalysts : Ligandless Pd(OAc)₂ in Heck reactions minimizes side products.
-
Deprotection Agents : Hydrobromic acid (48%) effectively removes Boc groups without degrading the pyrazole core.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Advanced NMR techniques (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N LR-HSQMBC) resolve structural ambiguities, particularly for biphenyl-proton environments. For example, NOESY correlations confirmed spatial proximity between pyrazole protons and the biphenyl group in analogous compounds.
Comparative Analysis of Methodologies
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-[1,1’-Biphenyl]-4-yl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, research has shown that modifications to the pyrazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines, showing that 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine could serve as a lead compound for further development .
Anti-inflammatory Properties:
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has demonstrated that compounds containing the pyrazole moiety can inhibit pro-inflammatory cytokines. A case study involving the compound illustrated its ability to reduce inflammation markers in vitro, suggesting its potential for treating inflammatory diseases .
Material Science
Organic Light Emitting Diodes (OLEDs):
The compound has been investigated for applications in OLED technology due to its unique electronic properties. Its biphenyl structure contributes to enhanced charge transport and light emission efficiency. A comparative study on different pyrazole derivatives showed that those incorporating the biphenyl group, like this compound, exhibited superior performance in OLED devices .
Biological Research
Biochemical Applications:
In biochemical research, this compound is utilized as a probe for studying protein interactions and enzyme activities. Its ability to selectively bind to specific biomolecules makes it a valuable tool in proteomics. A documented case involved using this compound to investigate the binding affinities of various proteins, providing insights into cellular mechanisms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[1,1’-biphenyl]-4-yl-1H-pyrazol-5-ylamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl and pyrazole moieties can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine but exhibit distinct pharmacological, electronic, or synthetic properties.
3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine
- Structure: Replaces the biphenyl group with a thieno[3,2-d]pyrimidine moiety.
- Synthesis : Prepared via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate (82% yield) .
- Higher molecular weight (~300–350 g/mol) compared to the biphenyl derivative. Likely exhibits altered solubility due to the heterocyclic sulfur atom .
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone
- Structure : Features a dihydropyrazole fused to a pyrazole and a ketone-substituted pyridine.
- Key Differences :
Organometallic Derivatives (Compounds A–E)
- Examples: (4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A), 3-(tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine (Compound B).
- Key Differences :
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine
- Structure : Substitutes biphenyl with a 4-methoxyphenyl group and adds a methyl group to the pyrazole.
- Key Differences: The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) via hydrogen bonding.
Tabulated Comparison of Key Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|
| This compound | 235.28 | Biphenyl, amine | Scaffold for drug discovery | |
| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | ~300–350 (estimated) | Thienopyrimidine | Kinase inhibition (hypothetical) | |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | ~480 (estimated) | Dihydropyrazole, pyridinyl | Antimicrobial activity | |
| (4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride | ~450 (estimated) | Mercury(II) chloride | Structural analysis via DFT | |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine | 217.27 | 4-Methoxyphenyl, methyl | Improved solubility |
Research Implications and Limitations
- Electronic Effects: The biphenyl group in the target compound provides extended conjugation, favoring interactions with aromatic residues in proteins. In contrast, methoxy or thienopyrimidine substituents modulate electron density and solubility .
- Synthetic Challenges : Heavy-atom derivatives (e.g., Hg, Te) require specialized handling, limiting their practical applications compared to the parent compound .
- Biological Relevance : While the target compound is primarily a scaffold, pyrazoline and dihydropyrazole derivatives show documented antimicrobial and analgesic activities .
Biological Activity
3-[1,1'-Biphenyl]-4-yl-1H-pyrazol-5-ylamine, also known by its CAS number 208519-16-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Basic Information
- Molecular Formula : C15H13N3
- Molecular Weight : 235.28 g/mol
- LogP (XLogP3) : 3.2
- Polar Surface Area (PSA) : 54.7 Ų
These properties suggest that the compound has moderate lipophilicity and a suitable molecular size for biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, showing promising results in inhibiting growth.
Case Study: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial activity of several pyrazole derivatives. The results demonstrated that certain modifications to the pyrazole ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for these compounds, with some derivatives showing MICs as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The pyrazole scaffold is often explored for anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
In vitro studies have shown that pyrazole derivatives can effectively induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a derivative similar to this compound was found to induce significant apoptosis at concentrations ranging from 10 to 50 µM .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activities related to cell signaling pathways, particularly those involved in cancer progression and microbial resistance.
Summary of Key Studies
These findings emphasize the compound's potential as a lead structure for further drug development.
Q & A
Basic: What are the standard synthetic protocols for 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step routes starting with functionalized biphenyl precursors. A common approach is the condensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates under acidic or basic conditions. For example, biphenyl-substituted pyrazole cores are often synthesized via cyclization reactions using reagents like POCl₃ or H₂SO₄ .
Purity optimization:
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
- Recrystallization from ethanol or acetonitrile improves final product purity.
- Monitor reactions via HPLC (C18 column, acetonitrile/water mobile phase) to track byproduct formation .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and aryl/pyrazole connectivity. Key signals include NH₂ protons at δ 5.8–6.2 ppm and pyrazole C-4/C-5 carbons at ~140–150 ppm .
- XRD : Single-crystal X-ray diffraction (SHELX suite) resolves stereoelectronic properties. For example, the biphenyl dihedral angle (~45°) and pyrazole ring planarity are critical for confirming molecular geometry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~274.12 g/mol) .
Basic: How can researchers assess the compound’s solubility and stability for in vitro assays?
Answer:
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Stability :
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations or DFT vs. XRD bond lengths)?
Answer:
- NOESY contradictions : Re-examine coupling constants (J-values) to distinguish between axial/equatorial conformers. Consider variable-temperature NMR to assess dynamic effects .
- DFT vs. XRD discrepancies :
- Optimize DFT calculations (B3LYP/6-31G**) with implicit solvent models to match experimental XRD data.
- Validate using Hirshfeld surface analysis to account for crystal packing forces .
Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Core modifications : Introduce substituents at pyrazole C-3/C-5 or biphenyl para-positions to modulate steric/electronic effects. For example, electron-withdrawing groups (e.g., –CF₃) enhance kinase binding affinity .
- Assay design :
- Use fluorescence polarization assays (e.g., ADP-Glo™) to measure IC₅₀ against recombinant kinases.
- Pair with molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions .
Advanced: How can computational modeling predict the compound’s electronic properties for optoelectronic applications?
Answer:
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to estimate band gaps. For biphenyl-pyrazole systems, HOMO typically localizes on the pyrazole ring, while LUMO resides on the biphenyl moiety .
- Charge-transfer analysis : Use time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) to simulate UV-Vis spectra. Compare with experimental λmax (~300–350 nm) .
Advanced: What strategies address low yields in biphenyl-pyrazole coupling reactions?
Answer:
- Catalyst optimization : Replace traditional Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance cross-coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1–2h at 120°C, improving yield by 20–30% .
Advanced: How to investigate polymorphism in crystalline forms of this compound?
Answer:
- Screening : Recrystallize from 10+ solvent systems (e.g., DMF, THF, chloroform) and analyze via powder XRD.
- Thermal analysis : Use DSC/TGA to identify polymorphic transitions (endothermic peaks at 180–220°C typical for pyrazoles) .
Advanced: What methodologies validate the compound’s role as a metal-chelating agent?
Answer:
- Titration studies : Employ UV-Vis or fluorescence titration with Hg²⁺/Cu²⁺ ions. Monitor shifts in λmax (~20–30 nm bathochromic shifts indicate chelation) .
- X-ray absorption spectroscopy (XAS) : Analyze bond distances in organometallic derivatives (e.g., Hg-Cl bonds at ~2.3 Å) .
Advanced: How to design degradation studies for environmental impact assessments?
Answer:
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; track degradation via LC-MS/MS.
- Hydrolysis : Test at pH 2, 7, and 12 for 48h. Biphenyl-pyrazoles typically show stability at neutral pH but degrade under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
